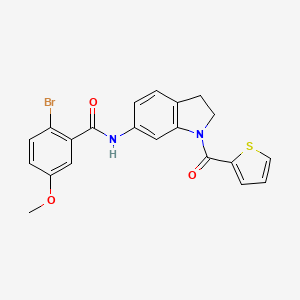

2-bromo-5-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide

Description

2-Bromo-5-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide is a benzamide derivative featuring a bromo-substituted aromatic ring, a methoxy group, and an indolinyl moiety linked via a thiophene-2-carbonyl group. The bromo and methoxy substituents influence electronic properties and solubility, while the thiophene-indolinyl group may enhance binding affinity to biological targets through π-π stacking or hydrophobic interactions. This compound’s structural complexity necessitates careful comparison with analogs to assess its unique properties.

Properties

IUPAC Name |

2-bromo-5-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN2O3S/c1-27-15-6-7-17(22)16(12-15)20(25)23-14-5-4-13-8-9-24(18(13)11-14)21(26)19-3-2-10-28-19/h2-7,10-12H,8-9H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBRPTWLBVGUAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Indole Derivative: The indole nucleus is synthesized through a series of reactions involving cyclization and functional group transformations.

Thiophene Coupling: The thiophene moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as the Suzuki-Miyaura reaction.

Final Assembly: The final compound is assembled by coupling the indole derivative with the thiophene moiety under specific reaction conditions, typically involving the use of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the bromine and methoxy positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-bromo-5-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes. The thiophene moiety may enhance the compound’s ability to interact with certain enzymes or proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Key Observations:

- Bromo vs. Chloro/Fluoro Substitution: Bromine’s larger atomic radius may improve steric interactions in binding pockets compared to smaller halogens like chlorine or fluorine .

- Methoxy vs. Trifluoropropoxy: The methoxy group’s electron-donating nature contrasts with the electron-withdrawing trifluoropropoxy group, affecting solubility and electronic distribution .

- Thiophene vs. Thiazol: Thiophene’s sulfur atom contributes to a polarizable π-system, whereas thiazol’s nitrogen allows for hydrogen bonding, influencing target selectivity .

Physicochemical and Pharmacokinetic Implications

- Lipophilicity: The trifluoropropoxy group in ’s compound increases lipophilicity (logP ~3.5 estimated), whereas the target compound’s methoxy group may reduce it (logP ~2.8) .

- Solubility: The methoxy group improves aqueous solubility relative to halogen-dominated analogs, which could enhance bioavailability .

Analytical Differentiation

As noted in , benzamide derivatives are challenging to distinguish due to structural similarities. Techniques such as:

Biological Activity

The compound 2-bromo-5-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features, including a benzamide core, a bromo and methoxy substituent, and an indolin moiety linked to a thiophene-2-carbonyl group. This combination suggests potential biological activities that merit detailed investigation.

Structural Characteristics

The structural formula of the compound can be summarized as follows:

- Benzamide Core : Provides a stable scaffold for biological activity.

- Bromo Group : Enhances reactivity and may influence pharmacokinetics.

- Methoxy Group : Potentially increases solubility and alters electronic properties.

- Indolin Moiety : Associated with various biological activities, particularly in cancer research.

- Thiophene-2-carbonyl Linkage : Known for its role in enhancing biological interactions.

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, derivatives of indole and thiophene have been studied for their antiproliferative effects against various cancer cell lines. A related study highlighted that certain synthesized compounds demonstrated promising antiproliferative activity, suggesting that this compound may also share similar properties .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial effects. Thiophene derivatives are increasingly recognized for their ability to combat microbial resistance. In particular, studies have shown that compounds containing thiophene rings can exhibit notable antibacterial and antifungal activities .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-methoxyphenyl)-N'-(thiophen-2-carbonyl)urea | Urea derivative with thiophene | Anticancer |

| 5-methoxyindole | Indole structure with methoxy group | Antimicrobial |

| 4-bromo-N-(1-thiophenecarbonyl)-aniline | Aryl amide with bromine | Antiproliferative |

This table illustrates how the unique combination of structural features in this compound may enhance its biological activity compared to simpler analogs.

Understanding the mechanism by which this compound exerts its biological effects is crucial. Preliminary studies suggest that the compound may interact with specific molecular targets involved in cancer cell proliferation and microbial resistance. The presence of the indole framework is particularly noteworthy, as indole derivatives have been implicated in various signaling pathways relevant to cancer progression and microbial infection .

Case Studies

Recent case studies involving similar compounds have shown promising results:

- Analgesic Activity : Some derivatives of related structures exhibited significant analgesic properties, indicating potential for pain management applications .

- Antiproliferative Effects : In vitro studies demonstrated that certain synthesized variants displayed strong antiproliferative effects against cancer cell lines, reinforcing the need for further exploration of this compound's therapeutic potential .

Q & A

Basic: What are the standard synthetic routes for synthesizing 2-bromo-5-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the indole and benzamide cores. Key steps include:

- Thiophene-2-carbonyl coupling : Reacting 6-aminoindoline with thiophene-2-carbonyl chloride under reflux in anhydrous conditions to form the 1-(thiophene-2-carbonyl)indoline intermediate .

- Bromination and methoxylation : Introducing bromine and methoxy groups to the benzamide moiety via electrophilic aromatic substitution (e.g., using NBS for bromination and NaOMe for methoxylation) .

- Amide bond formation : Coupling the modified benzoyl chloride with the thiophene-indoline intermediate using a coupling agent like EDCI/HOBt in DMF .

Critical parameters : Solvent choice (e.g., DMF for amide coupling), temperature control (reflux for acylations), and stoichiometric ratios (1.1 equiv of acylating agents to minimize side products) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing methoxy protons at δ 3.8–4.0 ppm and aromatic protons in the indole-thiophene system) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated [M+H]⁺ for C₂₁H₁₆BrN₂O₃S: 479.02) and isotopic patterns for bromine .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Troubleshooting : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the indole-thiophene region .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

Optimization strategies include:

- Catalyst screening : Testing palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling steps, as ligand choice (e.g., XPhos) significantly impacts cross-coupling efficiency .

- Solvent effects : Comparing polar aprotic solvents (DMF vs. THF) for amide bond formation; DMF often enhances reactivity but may require post-reaction purification to remove residual solvent .

- Temperature gradients : Using microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 5 hours under conventional reflux) while maintaining yields >85% .

Data contradiction : Conflicting reports on bromination efficiency (NBS vs. Br₂ in acetic acid) require validation via controlled experiments with LC-MS monitoring .

Advanced: How to design experiments to assess biological activity against cancer cells?

Methodological Answer:

A robust experimental design includes:

- In vitro screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with 10–100 µM compound concentrations. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%) .

- Dose-response analysis : Generate IC₅₀ curves using nonlinear regression (GraphPad Prism). Validate selectivity via parallel testing on non-cancerous cells (e.g., HEK293) .

- Mechanistic studies : Perform flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis. Combine with Western blotting for apoptosis markers (e.g., cleaved caspase-3) .

Statistical rigor : Use randomized block designs with quadruplicate wells to account for plate variability .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Approaches to resolve ambiguities:

- 2D NMR techniques : HSQC to correlate ¹H-¹³C signals, especially for overlapping aromatic protons in the thiophene-indoline system. NOESY can confirm spatial proximity of substituents .

- Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃O- for methoxy) to simplify splitting patterns in ¹H NMR .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian09/B3LYP/6-31G*). Discrepancies >0.5 ppm indicate misassignment .

Case example : A reported δ 7.2 ppm signal initially assigned to benzamide protons was re-assigned to indole C-H after HSQC analysis .

Advanced: What are the potential environmental degradation pathways of this compound?

Methodological Answer:

Environmental fate studies should evaluate:

- Hydrolytic stability : Incubate at pH 4–9 (37°C, 7 days) and monitor via LC-MS. Bromine substituents may resist hydrolysis, but the amide bond could degrade under alkaline conditions .

- Photodegradation : Expose to UV light (254 nm) in aqueous solutions. Thiophene and indole moieties are prone to ring-opening, forming sulfonic acids and quinones .

- Microbial degradation : Use OECD 301B tests with activated sludge. The methoxy group may slow biodegradation; GC-MS can identify metabolites like 5-methoxyindole .

Ecotoxicity : Assess using Daphnia magna (48h EC₅₀) and algae growth inhibition tests. Brominated byproducts may exhibit higher toxicity than the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.